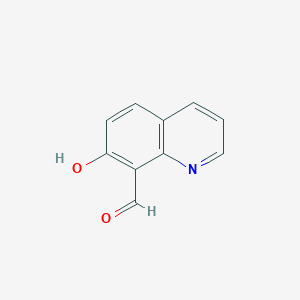
7-Hydroxyquinoline-8-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxyquinoline-8-carbaldehyde is an organic compound derived from the heterocyclic quinoline. It is a derivative of 8-hydroxyquinoline, which is known for its wide range of biological activities and applications in various fields. The compound is characterized by the presence of a hydroxyl group at the 7th position and an aldehyde group at the 8th position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyquinoline-8-carbaldehyde typically involves the functionalization of 8-hydroxyquinoline. One common method includes the alkylation of 8-hydroxyquinoline with appropriate reagents to introduce the aldehyde group at the desired position . Another approach involves the oxidation of 7-hydroxyquinoline derivatives to form the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions: 7-Hydroxyquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: 7-Hydroxyquinoline-8-carboxylic acid.
Reduction: 7-Hydroxyquinoline-8-methanol.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
7-Hydroxyquinoline-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
作用機序
The mechanism of action of 7-Hydroxyquinoline-8-carbaldehyde involves its ability to interact with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activity. It can also inhibit specific enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects .
類似化合物との比較
8-Hydroxyquinoline: A parent compound with similar biological activities but lacks the aldehyde group.
5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties due to the presence of bromine atoms.
8-Hydroxyquinoline-5-carbaldehyde: Another aldehyde derivative with different substitution patterns.
Uniqueness: 7-Hydroxyquinoline-8-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H7NO2 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
7-hydroxyquinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-8-9(13)4-3-7-2-1-5-11-10(7)8/h1-6,13H |
InChIキー |
USROEJBTXWQSKM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C(C=C2)O)C=O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B12947835.png)
![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)




![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)

![Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)

![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)



